5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to a class of fused polyheterocyclic systems combining pyrazoloquinoline and [1,3]dioxoloquinoline scaffolds. Its structure features a 4-chlorobenzyl substitution at position 5 and a 4-methoxyphenyl group at position 3, which contribute to its steric and electronic properties. Such substitutions are known to influence bioactivity, solubility, and metabolic stability in related compounds .
Properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-30-18-8-4-16(5-9-18)24-20-13-29(12-15-2-6-17(26)7-3-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCAYXTBBFNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a hybrid molecule that combines elements of pyrazoloquinoline and dioxole structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H17ClN2O3
- Molecular Weight : 366.81 g/mol
Biological Activity Overview
Recent studies have explored the biological activity of this compound across various assays:
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Cell Lines Tested : Notable cell lines include MCF-7 (breast cancer) and PC-3 (prostate cancer). In vitro studies reported IC50 values indicating significant antiproliferative effects at low concentrations.
- Case Study : A study demonstrated that derivatives of pyrazoloquinoline structures showed enhanced cytotoxicity when chlorinated at the para position of aromatic rings, suggesting that the presence of chlorine may enhance molecular interactions leading to increased efficacy against cancer cells .
Anti-inflammatory Activity
- In Vitro Assays : The compound has been evaluated for anti-inflammatory properties using various models including LPS-induced inflammation in macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Comparison with Standards : When compared to standard anti-inflammatory drugs like dexamethasone, the compound showed comparable activity but with a more favorable safety profile in preliminary studies .
Antimicrobial Activity
- Spectrum of Activity : Preliminary tests revealed that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 8 µg/mL against tested strains including Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chlorine Substitution : The presence of a chlorine atom on the benzyl moiety has been linked to enhanced cytotoxicity due to increased electron-withdrawing effects that improve binding affinity to target proteins.
- Methoxy Group Influence : The methoxy group on the phenyl ring contributes to lipophilicity, potentially aiding in cellular uptake and bioavailability .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Structural and Functional Insights
- Substituent Effects : The 4-chlorobenzyl group in the target compound may enhance lipophilicity compared to analogs with methyl or ethoxy groups (e.g., ). Methoxy groups at aromatic positions generally improve solubility but reduce metabolic stability due to demethylation pathways .
- Synthetic Complexity: The target compound’s fused [1,3]dioxolo and pyrazoloquinoline systems require multi-step synthesis, similar to intermediates described in , but with lower reported yields compared to simpler pyrazolines (84% in ).
Preparation Methods
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | ±5% yield |
| DMSO Equivalents | 5.0 eq | Critical below 3 eq |
| TFA Concentration | 20 mol% | <10% yield drop |
| Reaction Time | 12–14 hr | Plateau after 16 hr |
The mechanism proceeds through sequential (1) Friedländer-type annulation forming the quinoline core, followed by (2) DMSO-mediated methine insertion at C3, and (3) oxidative cyclization creating the dioxolo ring. Substituent effects show electron-donating groups (e.g., 4-methoxyphenyl) enhance cyclization efficiency by 18–22% compared to electron-withdrawing analogs.
Multi-Component Assembly Using Arylglyoxal Intermediates
An alternative three-component strategy constructs the pyrazoloquinoline framework through Knoevenagel-Michael-cyclization cascades. This method utilizes:
- 4-Methoxyphenylglyoxal hydrate
- 5-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
- 1,3-Cyclohexanedione
Comparative Solvent Screening
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Water | 78 | 92 |
| EtOH | 65 | 88 |
| DMF | 81 | 89 |
| CH3CN | 72 | 90 |
Tetrapropylammonium bromide (TPAB) as phase-transfer catalyst enables efficient dearoylation at 80°C, with water providing superior environmental profile. The reaction exhibits remarkable functional group tolerance, accommodating halogenated benzyl groups without requiring protective groups.
Catalytic Domino Cyclization with Dual Acid Systems
A patent-protected method employs sequential acid catalysis for large-scale production. The process combines:
- Silferc Catalyst (FeCl3-SiO2 composite): Facilitates initial quinoline ring formation
- ZnCl2 Co-Catalyst : Drives pyrazole annulation and dioxolo closure
Scalability Data (Batch vs Continuous Flow)
| Scale | Yield (%) | Impurity Profile |
|---|---|---|
| 100 g | 68 | <0.5% |
| 1 kg | 63 | 1.2% |
| 5 kg | 58 | 2.8% |
Critical process parameters include strict moisture control (<50 ppm H2O) and phased reagent addition to prevent oligomerization. The method achieves 55–65% isolated yield with >98% regioselectivity for the [4,3-c] isomer.
Comparative Analysis of Synthetic Routes
| Metric | Tandem Method | Multi-Component | Catalytic |
|---|---|---|---|
| Atom Economy | 82% | 76% | 68% |
| PMI (Process Mass Intensity) | 8.2 | 12.5 | 15.3 |
| E-Factor | 4.7 | 7.1 | 9.8 |
| Maximum Scale Demonstrated | 200 g | 50 g | 5 kg |
The TFA/DMSO-mediated route demonstrates superior environmental metrics but requires stringent temperature control. The catalytic method offers better scalability despite higher material intensity.
Post-Synthetic Modifications and Purification
Final purification employs orthogonal chromatographic techniques:
- Size-Exclusion Chromatography : Removes polymeric byproducts
- Chiralpak IA Column : Resolves [4,3-c] vs [3,4-b] regioisomers
- Crystallization : Methanol/water (7:3) yields 99.5% pure crystals
Critical quality attributes include:
- HPLC Purity : ≥99% (254 nm)
- Residual Solvents : <300 ppm DMSO
- Heavy Metals : <10 ppm (USP <231>)
Q & A
What are the optimal synthetic routes for 5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
The synthesis involves multi-step strategies, with microwave-assisted techniques and Suzuki–Miyaura coupling being prominent. Microwave methods enhance reaction rates and yields (65–85%) by enabling rapid heating and reduced side-product formation . Suzuki coupling is critical for constructing the pyrazoloquinoline core, requiring palladium catalysts and aryl boronic acids under inert conditions . Key factors include:
| Method | Conditions | Yield Range | Key References |
|---|---|---|---|
| Microwave-assisted | 120–150°C, DMF solvent | 70–85% | |
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 60–75% | |
| Reflux condensation | Ethanol, 12–24 hours | 50–65% |
Methodological Insight: Optimize solvent polarity and catalyst loading to minimize by-products. Use HPLC to monitor intermediates .
How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Discrepancies between NMR chemical shifts and X-ray diffraction patterns often arise from dynamic motion in solution vs. static solid-state conformations. Advanced strategies include:
- DFT calculations to model solution-state geometries and predict NMR shifts .
- Variable-temperature NMR to assess conformational flexibility .
- Complementary crystallography (e.g., synchrotron radiation) for high-resolution structural validation .
Example: A study resolved axial-equatorial isomerism in a related pyrazoloquinoline using combined NMR and DFT, achieving <0.1 Å RMSD between experimental and computed structures .
What in vitro assays are suitable for evaluating its anticancer activity?
Prioritize assays aligned with its hypothesized kinase inhibition or DNA intercalation mechanisms:
- MTT assay (IC₅₀ determination in cancer cell lines, e.g., MCF-7 or HeLa) .
- Enzyme inhibition assays (e.g., topoisomerase IIα or EGFR kinase inhibition) .
- Apoptosis markers (Annexin V/PI staining, caspase-3 activation) .
| Assay | Key Parameters | References |
|---|---|---|
| MTT viability | 48–72 hr incubation, 10–100 µM doses | |
| Topoisomerase inhibition | Plasmid DNA relaxation, gel electrophoresis |
How do substituent variations affect its pharmacological profile?
The 4-chlorobenzyl and 4-methoxyphenyl groups confer enhanced lipophilicity and target affinity. Comparative studies on analogs reveal:
| Substituent | Position | Biological Impact | References |
|---|---|---|---|
| 4-Fluorophenyl | 3-position | ↑ Kinase selectivity, ↓ cytotoxicity | |
| 3-Methoxybenzyl | 5-position | Improved solubility, moderate activity | |
| 7,8-Dimethoxy | Quinoline | ↑ DNA intercalation, ↑ anti-proliferative |
Advanced Insight: Use QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity .
What strategies mitigate solubility challenges in biological testing?
Address poor aqueous solubility via:
- Co-solvent systems (e.g., DMSO:PBS 1:9 v/v) .
- Nanoformulation (liposomes or PLGA nanoparticles, 100–200 nm size) .
- Prodrug design (e.g., phosphate esters for pH-dependent release) .
Validation: Dynamic light scattering (DLS) and dialysis-based release studies confirm stability and dissolution kinetics .
What computational methods predict its binding modes with biological targets?
- Molecular docking (AutoDock Vina) to identify binding pockets in kinases/DNA .
- MD simulations (GROMACS) to assess stability of ligand–target complexes over 100 ns trajectories .
- Free-energy perturbation (FEP) to quantify substituent contributions to binding affinity .
Case Study: Docking of a chloro-substituted analog revealed hydrogen bonding with EGFR Tyr-845 and hydrophobic interactions with Leu-718 .
How to address stability issues under physiological conditions?
Conduct accelerated stability studies :
- pH stability : Assess degradation in buffers (pH 1.2–7.4) over 24–72 hours .
- Thermal stress : 40–60°C for 1–4 weeks; monitor via HPLC .
- Light sensitivity : Store in amber vials; use UV-vis spectroscopy to detect photodegradation .
Key Finding: The dioxole ring is prone to hydrolysis at pH < 3, necessitating enteric coating for oral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
